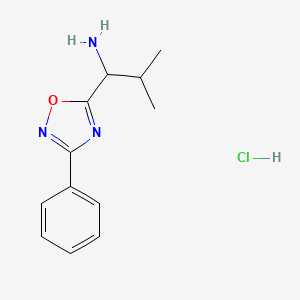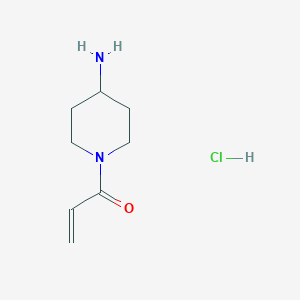
2-(フラン-2-イル)-1,3-チアゾール-4-カルバルデヒド
概要
説明
2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde is a heterocyclic compound that contains both furan and thiazole rings. This compound is of significant interest in organic chemistry due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and thiazole rings in its structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
科学的研究の応用
2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
Target of Action
Furan derivatives have been reported to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds are known to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives have been reported to influence various biochemical pathways .
Result of Action
Furan derivatives have been reported to exhibit a wide range of therapeutic advantages .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of 2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 2-(Furan-2-yl)-1,3-thiazole-4-carboxylic acid.
Reduction: 2-(Furan-2-yl)-1,3-thiazole-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
- 2-(Furan-2-yl)-1,3-thiazole-4-carboxylic acid
- 2-(Furan-2-yl)-1,3-thiazole-4-methanol
- 2-(Furan-2-yl)-1,3-thiazole-4-amine
Uniqueness
2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde is unique due to the presence of an aldehyde group, which imparts distinct reactivity compared to its carboxylic acid, alcohol, and amine counterparts. This aldehyde functionality allows for further derivatization and functionalization, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
2-(furan-2-yl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICRHHYRKYJFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183430-59-2 | |
| Record name | 2-(furan-2-yl)-1,3-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(Ethoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1371997.png)




![2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B1372006.png)
![[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride](/img/structure/B1372007.png)



![2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1372015.png)
![2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1372016.png)
![Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1372017.png)
